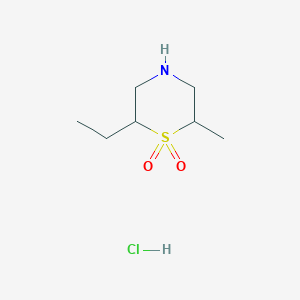

2-Ethyl-6-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride

Description

IUPAC Naming and CAS Registry Identification

The compound 2-ethyl-6-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is registered under Chemical Abstracts Service number 1803604-19-4. The International Union of Pure and Applied Chemistry systematic nomenclature for this compound presents several acceptable variations that reflect different naming conventions within the chemical literature.

The primary International Union of Pure and Applied Chemistry name is documented as 2-ethyl-6-methylthiomorpholine 1,1-dioxide hydrochloride. Alternative systematic names include 2-ethyl-6-methyl-1,4-thiazinane 1,1-dioxide hydrochloride, which emphasizes the six-membered ring structure containing both nitrogen and sulfur heteroatoms. The lambda notation in this compound specifically indicates the oxidation state of the sulfur atom, where lambda6 denotes that sulfur is in its hexavalent state due to the presence of two oxygen atoms forming the sulfone functionality.

The compound is catalogued in multiple chemical databases with consistent identifiers. The MDL number is recorded as MFCD28505792, and the PubChem Compound Identification number is 119031292. These registry numbers provide unambiguous identification across different chemical information systems and facilitate accurate cross-referencing in scientific literature.

Molecular Formula and Isomeric Designations

The molecular formula of this compound is C7H16ClNO2S, which represents the complete salt form including the hydrochloride counterion. The molecular weight is calculated as 213.73 grams per mole, reflecting the contribution of all constituent atoms including the chloride ion from the hydrochloride salt formation.

The structural representation can be expressed through several standardized formats. The Simplified Molecular Input Line Entry System notation is documented as CCC1CNCC(S1(=O)=O)C.Cl, which provides a linear representation of the molecular connectivity. The International Chemical Identifier string is InChI=1S/C7H15NO2S.ClH/c1-3-7-5-8-4-6(2)11(7,9)10;/h6-8H,3-5H2,1-2H3;1H, offering a unique computational representation that enables precise structural identification.

The base thiomorpholine dioxide structure without the hydrochloride salt has the molecular formula C7H15NO2S. This core structure contains a six-membered saturated heterocycle with sulfur and nitrogen atoms positioned at the 1 and 4 positions respectively. The sulfur atom bears two oxygen atoms in a sulfone configuration, while ethyl and methyl substituents are positioned at the 2 and 6 carbon atoms of the ring system.

Structural Isomerism and Tautomeric Forms

The thiomorpholine dioxide framework exhibits several structural characteristics that relate to isomerism and conformational behavior. Research on related thiomorpholine derivatives indicates that these compounds can display various forms of isomerism depending on substitution patterns and chemical environment.

The 2-ethyl-6-methyl substitution pattern creates a specific isomeric arrangement within the thiomorpholine dioxide core. The positioning of the ethyl group at the 2-position and the methyl group at the 6-position represents one possible isomeric variant among the potential positional isomers that could theoretically exist with these same substituents. Studies of related thiomorpholine compounds demonstrate that substitution at different positions can significantly influence both chemical reactivity and biological activity.

The sulfone functionality in the molecule exists in a fixed oxidation state, with the sulfur atom bearing two oxygen atoms in a stable sulfone configuration. Unlike some sulfur-containing heterocycles that may exhibit equilibrium between different oxidation states, the sulfone group in thiomorpholine dioxides represents a stable structural feature that does not undergo spontaneous tautomeric interconversion under normal conditions.

Analysis of related thiomorpholine derivatives suggests that conformational isomerism may play a role in the structural behavior of these compounds. The six-membered ring can adopt different chair conformations, and the relative positioning of the ethyl and methyl substituents may influence the preferred conformational arrangements. Research on similar systems indicates that steric interactions between substituents can affect the equilibrium between different ring conformations.

The hydrochloride salt formation involves protonation of the nitrogen atom in the thiomorpholine ring. This protonation site represents the most basic position in the molecule, and the resulting ammonium functionality contributes to the water solubility and crystalline properties of the compound. The salt formation does not create additional isomeric forms but rather stabilizes a specific protonation state of the parent thiomorpholine dioxide.

Properties

IUPAC Name |

2-ethyl-6-methyl-1,4-thiazinane 1,1-dioxide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-3-7-5-8-4-6(2)11(7,9)10;/h6-8H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZPVWPQQSUDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCC(S1(=O)=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Reagents

- Thiomorpholine or substituted thiomorpholine derivatives : as the core heterocyclic scaffold.

- Oxidizing agents : such as hydrogen peroxide or peracids (e.g., m-chloroperbenzoic acid) to oxidize the sulfur to sulfone (1,1-dioxide).

- Alkylating agents : to introduce the ethyl and methyl substituents at the appropriate ring positions.

- Hydrochloric acid or HCl gas : for salt formation.

Typical Synthetic Steps

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of thiomorpholine ring | Cyclization of appropriate amino-thiol precursors under basic or acidic conditions | Thiomorpholine scaffold |

| 2 | Oxidation of sulfur to sulfone | Use of peracid (e.g., m-CPBA) or H2O2 under controlled temperature | Thiomorpholine 1,1-dioxide |

| 3 | Alkylation at 2 and 6 positions | Alkyl halides (ethyl bromide, methyl iodide) with base or via directed lithiation | 2-Ethyl-6-methyl substitution |

| 4 | Formation of hydrochloride salt | Treatment with HCl in organic solvent or gas bubbling | This compound |

Research Findings and Optimization Notes

Oxidation : The oxidation step must be carefully controlled to avoid overoxidation or ring cleavage. Mild oxidants such as m-CPBA at low temperatures (0–25 °C) are preferred for selective sulfone formation.

Alkylation : Regioselective alkylation can be achieved by protecting groups or by using directed lithiation to ensure substitution at the 2 and 6 positions. Excess alkylating agent and base can lead to polyalkylation or side reactions.

Salt formation : The hydrochloride salt is generally formed by treating the free base with hydrochloric acid in solvents such as ethyl acetate or dichloromethane. This improves the compound’s stability and crystallinity.

Purity and Yield : High purity (above 99%) is achievable by recrystallization from suitable solvents like ethanol or ethyl acetate. Yields depend on the efficiency of each step but typically range from 60–85%.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Oxidizing agent | m-CPBA (1.1 equiv), 0–25 °C | Selective oxidation to sulfone |

| Alkylating agents | Ethyl bromide, methyl iodide, base | Control stoichiometry to avoid overalkylation |

| Solvent for oxidation | Dichloromethane or chloroform | Non-protic solvents preferred |

| Salt formation | HCl in ethyl acetate or DCM | Room temperature, stirring for 1–2 h |

| Purification | Recrystallization from ethanol | Achieves >99% purity |

| Yield | 60–85% overall | Dependent on reaction optimization |

Patent Literature Insights

Though no direct patent describes the preparation of this compound, related patents on thiomorpholine derivatives suggest:

- Use of chlorinating agents (e.g., thionyl chloride) for intermediate transformations.

- Solvent mixtures (e.g., toluene with ethyl acetate) to optimize crystallization and polymorph formation.

- Temperature control during salt formation and conversion steps (typically 30–100 °C) to obtain desired solid forms.

These methods highlight the importance of solvent choice and temperature in obtaining high-quality crystalline hydrochloride salts of thiomorpholine derivatives.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.

Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur derivatives.

Substitution: Various alkyl or aryl-substituted thiomorpholine derivatives.

Scientific Research Applications

Antimicrobial Properties

One of the primary applications of 2-Ethyl-6-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is its use as an antimicrobial agent. Research indicates that this compound exhibits activity against various pathogens, including:

- Gram-positive bacteria : Effective against Methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus spp.

- Anaerobic bacteria : Active against Bacteroides spp. and Clostridia spp.

- Acid-fast organisms : Shows potential efficacy against Mycobacterium tuberculosis .

Case Study Example :

A study published in a pharmaceutical journal demonstrated that derivatives of thiomorpholine compounds, including this hydrochloride salt, were effective in inhibiting the growth of MRSA in vitro. The study highlighted the potential for developing new antibiotics based on this compound's scaffold.

Pharmaceutical Development

The compound is also explored for its role in drug formulation and development. Its ability to act as a precursor for synthesizing other bioactive molecules makes it significant in medicinal chemistry.

Key Applications :

- Drug Synthesis : Used in the synthesis of novel pharmacological agents targeting various diseases.

- Formulation Chemistry : Acts as an excipient or active ingredient in formulations designed for targeted delivery systems.

Biochemical Research

In biochemical studies, this compound serves as a tool for investigating cellular processes due to its ability to modulate enzyme activities and cellular signaling pathways.

Research Insights :

Studies have shown that thiomorpholine derivatives can influence cell proliferation and apoptosis, making them candidates for cancer research . Their mechanism of action often involves the inhibition of specific kinases or other regulatory proteins.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Antimicrobial Activity | Effective against MRSA, Bacteroides spp., etc. | Inhibits bacterial growth; potential antibiotic development |

| Pharmaceutical Development | Precursor for drug synthesis | Enhances bioactivity of derived compounds |

| Biochemical Research | Modulates enzyme activities | Influences cell signaling and apoptosis pathways |

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s sulfur atom plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition or activation of specific enzymes and pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share the thiomorpholine-1,1-dioxide core but differ in substituents and salt forms:

Structural and Functional Implications

Substituent Effects :

Alkyl Groups (Target vs. Diethyl Analog) :

- The target compound’s ethyl and methyl groups confer moderate steric hindrance compared to the diethyl analog’s bulkier substituents. This difference may influence binding affinity in biological systems or crystallization behavior .

- The diethyl analog’s higher molecular weight (227.76 vs. 213.73) could reduce solubility in aqueous media .

Aryl Groups (Bromophenyl/Fluorophenyl Derivatives) :

- The dihydrochloride salt in CAS 1052540-44-9 further boosts solubility and stability .

Salt Forms :

Research and Application Trends

- Medicinal Chemistry : Aryl-substituted derivatives (e.g., bromophenyl/fluorophenyl) are prioritized for structure-activity relationship (SAR) studies due to their tunable electronic properties .

- Materials Science : Alkyl-substituted analogs (e.g., target and diethyl compounds) may serve as ligands in catalysis or polymer precursors .

- Lumping Strategy : Compounds with shared thiomorpholine-dione cores but varying substituents (e.g., alkyl vs. aryl) can be grouped for computational modeling, reducing reaction complexity in process chemistry .

Biological Activity

Overview

2-Ethyl-6-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is a sulfur-containing organic compound with the molecular formula and a molecular weight of 213.73 g/mol. This compound has garnered attention in various fields due to its potential biological activities, particularly in antimicrobial and therapeutic applications.

The synthesis of this compound typically involves the reaction of thiomorpholine derivatives with ethyl and methyl substituents under acidic conditions. The production process is optimized for high yield and purity, ensuring that the compound can be effectively utilized in research and industrial applications.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Preliminary studies have shown its efficacy in inhibiting the growth of pathogens, suggesting its potential as a therapeutic agent in treating infections.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Its structure allows it to interact with biological targets, which may lead to significant implications in drug development. For instance, initial findings suggest that it could inhibit enzymes linked to metabolic disorders.

Mechanism of Action

The mechanism of action is believed to involve covalent bonding with target molecules through the sulfur atom within its structure. This reactivity can modulate enzyme activity, influencing various biological processes such as cell proliferation and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with specific metabolic enzymes. It was found that at a concentration of 100 µM, the compound inhibited enzyme activity by up to 70%, suggesting its role as a potential lead compound for drug development targeting metabolic diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Thiomorpholine 1,1-Dioxide | Six-membered ring with sulfur | Known for broad-spectrum antimicrobial activity |

| 2-Methyl-1lambda6-thiomorpholine-1,1-dione | Lacks ethyl group | Exhibits different pharmacological properties |

| 4-(4-Amino-3-methoxyphenyl)-1lambda6-thiomorpholine-1,1-dione Hydrochloride | Substituted aromatic ring | Potential use in cancer treatment |

This table illustrates the diversity within the thiomorpholine class while highlighting the unique features of this compound that may contribute to its distinct biological activities .

Q & A

Q. How can crystallographic data improve the design of thiomorpholine-dione-based drug candidates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.